3-[Butyl(ethyl)amino]propanoic acid

Catalog No.
S3596106
CAS No.
938305-99-8
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Butyl(ethyl)amino]propanoic acid

CAS Number

938305-99-8

Product Name

3-[Butyl(ethyl)amino]propanoic acid

IUPAC Name

3-[butyl(ethyl)amino]propanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-3-5-7-10(4-2)8-6-9(11)12/h3-8H2,1-2H3,(H,11,12)

InChI Key

RUYAVBJJSZJHCM-UHFFFAOYSA-N

SMILES

CCCCN(CC)CCC(=O)O

Canonical SMILES

CCCCN(CC)CCC(=O)O

Corrosion Inhibition

Specific Scientific Field: Materials Science and Engineering

Methods of Application or Experimental Procedures: BAA was synthesized using a low-energy and zero-waste one-pot method . The effectiveness of BAA as a corrosion inhibitor was investigated through experimental measurements and theoretical modeling .

Results or Outcomes: The results demonstrate that BAA functions as an effective mixed-type corrosion inhibitor . When the concentration is greater than 50 ppm, a complete corrosion inhibitor film with high hydrophobicity can be adsorbed on the steel surface, which can effectively impede the diffusion of corrosive species from brine to the steel surface .

Mosquito Repellent

Specific Scientific Field: Chemical Ecology

Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” is one of the synthetic molecules used as a topical mosquito repellent .

Analytical Standard

Specific Scientific Field: Analytical Chemistry

Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” is used as an analytical standard in the field of analytical chemistry . Analytical standards are substances used to calibrate measurements in analytical chemistry, ensuring the precision and accuracy of measurements .

Insect Repellent

Specific Scientific Field: Entomology

Summary of the Application: “3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester”, a derivative of “3-[Butyl(ethyl)amino]propanoic acid”, is used as an active ingredient in insect repellents . It is effective against mosquitoes, deer ticks, body lice, and biting flies .

Methods of Application or Experimental Procedures: Products containing this active ingredient are applied to exposed human skin .

Results or Outcomes: No harmful effects to humans or the environment are expected from this use of "3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester" .

Synthesis of Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: “3-[Butyl(ethyl)amino]propanoic acid” can be used as a starting material for the synthesis of various organic compounds . One such derivative is “3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester”, which is used as an insect repellent .

3-[Butyl(ethyl)amino]propanoic acid is an aliphatic amino acid derivative characterized by its unique structure, which includes a butyl and ethyl substituent on the nitrogen atom of the amino group. Its molecular formula is C9H19NO2C_9H_{19}NO_2 and it possesses a molecular weight of approximately 173.25 g/mol. This compound is primarily recognized for its potential applications in pharmaceuticals and as a biochemical agent.

Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with carboxylic acids to form amides.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield amines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility.

The compound exhibits notable biological activities, particularly in the context of its structural similarity to naturally occurring amino acids. It has been studied for its potential role as an insect repellent, functioning similarly to beta-alanine by affecting the nervous systems of pests without significant toxicity to humans or other mammals . Toxicological studies indicate that it has a high safety margin, with low acute toxicity levels established in various animal models .

Several methods can be employed to synthesize 3-[Butyl(ethyl)amino]propanoic acid:

  • Direct Amination: Reacting propanoic acid derivatives with butyl and ethyl amines under controlled conditions.
  • Reductive Amination: Using ketones or aldehydes with butyl and ethyl amines in the presence of reducing agents.
  • Multi-step Synthesis: Starting from simpler amino acids or their derivatives through a series of transformations involving protection and deprotection steps.

Each method varies in complexity and yield, influencing the choice based on desired purity and scale.

3-(Ethylamino)propanoic acidModerateNeurotransmitter precursorPharmaceutical synthesis3-(N-Butyl-N-acetyl)-aminopropionic acidHighInsect repellentInsect repellent formulationsBeta-AlanineLowNeurotransmitterSports supplements

Unique Characteristics

  • 3-[Butyl(ethyl)amino]propanoic acid stands out due to its specific combination of butyl and ethyl groups, which enhances its efficacy as an insect repellent while maintaining low toxicity.
  • Unlike beta-alanine, which primarily serves as a neurotransmitter precursor, this compound’s functional groups allow for diverse chemical reactivity and applications.

Research into the interactions of 3-[Butyl(ethyl)amino]propanoic acid with biological systems has highlighted its low toxicity profile and effectiveness as an insect repellent. Studies have shown that it does not significantly affect non-target organisms, making it an environmentally friendly option compared to traditional insecticides . Its mechanism of action is primarily through repelling insects rather than killing them, which reduces ecological impact.

XLogP3

-0.9

Sequence

X

Dates

Modify: 2023-08-20

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